molecular formula C18H15F3N2 B11634353 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No.: B11634353
M. Wt: 316.3 g/mol
InChI Key: KGBJWZLDSHIBCZ-UHFFFAOYSA-N
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Description

2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may inhibit enzyme activities, disrupt protein-protein interactions, or modulate signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is unique due to the combination of the quinoline core and the trifluoromethyl group, which provides a synergistic effect on its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15F3N2

Molecular Weight

316.3 g/mol

IUPAC Name

2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

InChI

InChI=1S/C18H15F3N2/c1-11-5-3-8-15-16(9-12(2)22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3,(H,22,23)

InChI Key

KGBJWZLDSHIBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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